3-[(2-Aminoethyl)dithio]propionic Acid
Overview
Description
Aminoethyl-SS-Propionic Acid is a cleavable disulfide linker used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted drug delivery systems by linking antibodies to cytotoxic drugs, allowing for precise targeting of cancer cells while minimizing damage to healthy cells .
Mechanism of Action
Target of Action
The primary target of Aminoethyl-SS-propionic acid is the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Aminoethyl-SS-propionic acid acts as a cleavable linker in the synthesis of ADCs . It has a bifunctional structure that allows it to covalently link biomolecules. The compound contains a terminal amine and carboxylic acid group. The terminal amine can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds .
Biochemical Pathways
The compound plays a crucial role in the formation of ADCs, which are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The disulfide bonds in Aminoethyl-SS-propionic acid can be cleaved using Dithiothreitol (DTT) reagent . This cleavage allows for the controlled release of the cytotoxic drug in the target cells, thereby enhancing the efficacy of the treatment.
Pharmacokinetics
ADCs are designed to be stable in the bloodstream and to release their drug load only upon internalization into target cells .
Result of Action
The result of the action of Aminoethyl-SS-propionic acid is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells. This targeted approach can lead to better treatment outcomes and fewer side effects compared to traditional chemotherapy .
Action Environment
The action of Aminoethyl-SS-propionic acid, as part of an ADC, is influenced by the tumor microenvironment. The stability of the ADC and the efficacy of drug release can be affected by factors such as the presence of reducing agents in the tumor microenvironment.
Biochemical Analysis
Biochemical Properties
Aminoethyl-SS-propionic acid plays a crucial role in biochemical reactions due to its cleavable disulfide bonds. These bonds can be cleaved using reagents such as dithiothreitol (DTT), allowing for controlled release of linked molecules. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs. The compound interacts with various enzymes and proteins, including those involved in the formation and cleavage of disulfide bonds. For example, it has been used in the synthesis of ADCs containing the antibody trastuzumab, which inhibits HER2 dimerization and induces cytotoxicity in HER2-positive breast cancer cells .
Cellular Effects
Aminoethyl-SS-propionic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of ADCs allows for targeted delivery of cytotoxic drugs to specific cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The compound’s cleavable disulfide bonds enable the controlled release of cytotoxic agents within target cells, leading to cell death and inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of Aminoethyl-SS-propionic acid involves its cleavable disulfide linker, which facilitates the binding and release of linked molecules. This compound forms stable amide bonds with primary amines in the presence of activators such as EDC and HATU. Upon cleavage of the disulfide bonds, the linked molecules are released, allowing for targeted delivery and controlled release of therapeutic agents. This mechanism is particularly useful in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs, enabling targeted delivery to cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminoethyl-SS-propionic acid can vary over time depending on its stability and degradation. The compound is stable when stored at -20°C and can be used for up to two years under these conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that Aminoethyl-SS-propionic acid maintains its efficacy in in vitro and in vivo settings, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of Aminoethyl-SS-propionic acid in animal models vary with different dosages. At lower doses, the compound has been shown to effectively deliver cytotoxic agents to target cells without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target effects may be observed. Studies have demonstrated that the optimal dosage of Aminoethyl-SS-propionic acid depends on factors such as the type of target cells, the nature of the linked molecules, and the specific application .
Metabolic Pathways
Aminoethyl-SS-propionic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of disulfide bonds. The compound interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which play key roles in the metabolism of branched-chain amino acids and other metabolic intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Aminoethyl-SS-propionic acid is transported and distributed through interactions with various transporters and binding proteins. The compound’s cleavable disulfide bonds allow for controlled release and localization of linked molecules, facilitating targeted delivery to specific cellular compartments. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid enables the targeted delivery of cytotoxic agents to cancer cells .
Subcellular Localization
Aminoethyl-SS-propionic acid exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, in the synthesis of ADCs, Aminoethyl-SS-propionic acid is directed to lysosomes, where the cleavable disulfide bonds are cleaved, releasing the cytotoxic agents and inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethyl-SS-Propionic Acid can be synthesized through a series of chemical reactions involving the introduction of aminoethyl and propionic acid groups. The synthesis typically involves the use of disulfide bonds to create a cleavable linker. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the disulfide bonds .
Industrial Production Methods
In industrial settings, the production of Aminoethyl-SS-Propionic Acid involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Aminoethyl-SS-Propionic Acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the disulfide bonds .
Major Products
The major products formed from these reactions include various derivatives of Aminoethyl-SS-Propionic Acid, such as thiol-containing compounds and sulfonic acids. These derivatives can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Aminoethyl-SS-Propionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Aminoethyl-SS-Butyric Acid: Another cleavable disulfide linker with similar properties but different chain length.
Aminoethyl-SS-Valeric Acid: Similar in function but with a longer carbon chain.
Aminoethyl-SS-Caproic Acid: Another variant with a different chain length and slightly different reactivity .
Uniqueness
Aminoethyl-SS-Propionic Acid is unique due to its optimal chain length, which provides a balance between stability and reactivity. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Properties
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409367 | |
Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-00-7 | |
Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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